molecular formula C14H17F2NO4 B2529193 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid CAS No. 2490435-80-6

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid

Cat. No. B2529193
M. Wt: 301.29
InChI Key: JIGCXOCTSHTJRW-UHFFFAOYSA-N
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Description

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid, also known as DFEBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEBA is a white crystalline powder that is soluble in organic solvents and water.

Scientific Research Applications

Synthesis and Complexation Capabilities

One application of related compounds involves the synthesis and study of their complexing abilities with metals. For instance, derivatives of benzoic acids have been synthesized to serve as O,N,O-tridentate ligands, capable of forming complexes with metals like nickel(II) and copper(II) [Kudyakova et al., 2009]. These complexes have potential applications in catalysis and material science, where the coordination of metal ions with organic ligands can lead to materials with novel properties.

Fluorination Techniques

The compound's derivatives also play a crucial role in the development of fluorination techniques. A practical and convenient method for the fluorination of 1,3-dicarbonyl compounds, which could potentially include derivatives similar to the compound of interest, has been developed, utilizing aqueous hydrofluoric acid and iodosylbenzene to achieve high yields of fluorinated products [Kitamura et al., 2011]. Fluorination is a key reaction in organic synthesis, enhancing the biological activity of pharmaceuticals, altering the physical properties of materials, and facilitating the study of molecular structures through 19F NMR.

Host-Guest Chemistry

In host-guest chemistry, the interactions of aromatic carboxylic acids, including benzoic acid derivatives, with β-cyclodextrins have been studied to understand the stability and dynamics of these complexes in aqueous solutions [Kean et al., 1999]. These findings are significant for the design of drug delivery systems, where the encapsulation of drugs by cyclodextrins can improve solubility, stability, and bioavailability.

Peptide Synthesis

Furthermore, derivatives of the compound have been investigated in the context of peptide synthesis, demonstrating their utility as building blocks for the creation of peptidomimetics and other novel organic molecules. For example, the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate highlights the potential of these compounds in the development of proteinase inhibitors [Angelastro et al., 1992].

Receptor Binding Studies

Research on [(acylamino)ethyl]benzoic acids, such as specific derivatives, has been directed towards understanding their binding at insulin-releasing receptor sites of pancreatic beta cells, indicating potential applications in the study of hypoglycemic activities [Brown & Foubister, 1984].

properties

IUPAC Name

4-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-8-14(15,16)10-6-4-9(5-7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGCXOCTSHTJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid

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